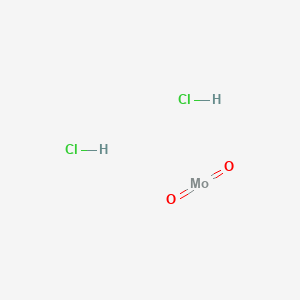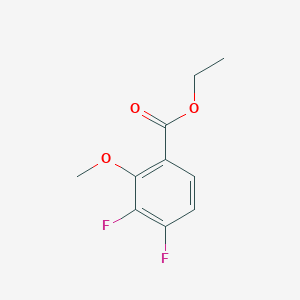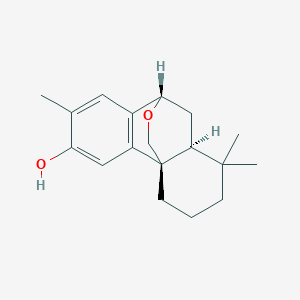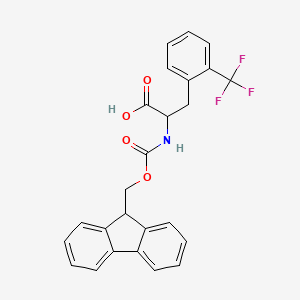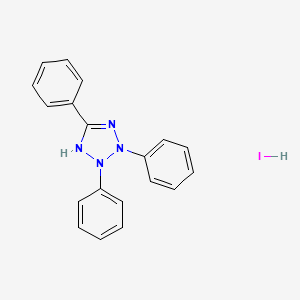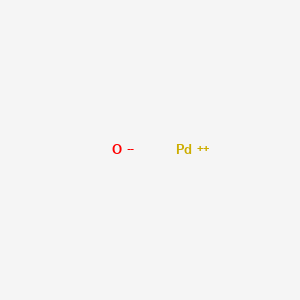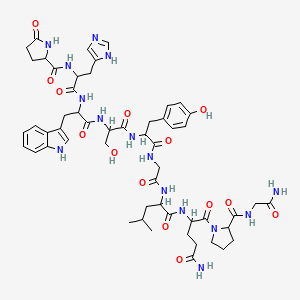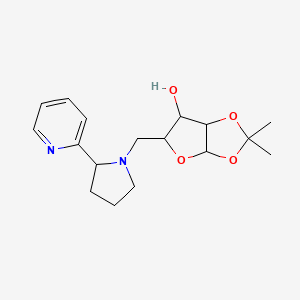
5-(R-2-Pyridin-2-yl-pyrrolidine)-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(R-2-Pyridin-2-yl-pyrrolidine)-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose is a complex organic compound that features a pyrrolidine ring attached to a pyridine moiety, which is further connected to a deoxyxylofuranose sugar derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(R-2-Pyridin-2-yl-pyrrolidine)-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a halogenated pyridine derivative.
Formation of the Deoxyxylofuranose Derivative: This involves the protection of the hydroxyl groups of xylofuranose using isopropylidene groups, followed by selective deoxygenation at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring yields N-oxides, while reduction of the pyridine ring results in piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(R-2-Pyridin-2-yl-pyrrolidine)-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving pyrrolidine and pyridine-containing enzymes. It can also serve as a ligand in the study of receptor-ligand interactions.
Medicine
In medicine, the compound has potential applications as a drug candidate due to its ability to interact with various biological targets. Its structural features make it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(R-2-Pyridin-2-yl-pyrrolidine)-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, leading to modulation of their activity. The deoxyxylofuranose moiety may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrrolidine: This compound shares the pyrrolidine and pyridine rings but lacks the deoxyxylofuranose moiety.
1-(Pyridin-2-yl)pyrrolidine: Similar to the above compound but with a different substitution pattern on the pyrrolidine ring.
5-Deoxy-1,2-isopropylidene-alfa-D-xylofuranose: This compound contains the deoxyxylofuranose moiety but lacks the pyrrolidine and pyridine rings.
Uniqueness
The uniqueness of 5-(R-2-Pyridin-2-yl-pyrrolidine)-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose lies in its combination of the pyrrolidine, pyridine, and deoxyxylofuranose moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2)22-15-14(20)13(21-16(15)23-17)10-19-9-5-7-12(19)11-6-3-4-8-18-11/h3-4,6,8,12-16,20H,5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBLMZLNSWKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCC3C4=CC=CC=N4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B13393580.png)
![7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate](/img/structure/B13393588.png)
![(8-Hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate](/img/structure/B13393590.png)
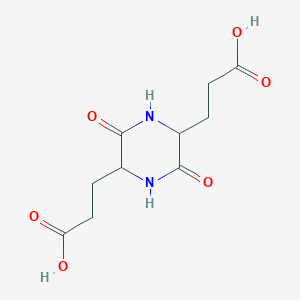
![1-azabicyclo[2.2.2]octan-3-yl N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;2,3-dihydroxybutanedioic acid](/img/structure/B13393598.png)
